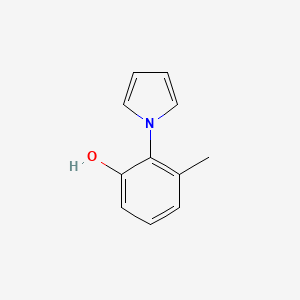

3-methyl-2-(1H-pyrrol-1-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-9-5-4-6-10(13)11(9)12-7-2-3-8-12/h2-8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIKVHSERXVJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 1h Pyrrol 1 Yl Phenol and Analogues

Strategies for Constructing the N-Aryl Pyrrole (B145914) Moiety

The formation of the N-aryl bond is the critical step in synthesizing the target compound's core. Several powerful synthetic methods have been developed for this purpose, ranging from classical condensation reactions to modern metal-catalyzed processes.

The Clauson-Kaas reaction is a well-established method for synthesizing N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran (DMTHF), a stable surrogate for 1,4-dicarbonyl compounds. nih.gov To synthesize 3-methyl-2-(1H-pyrrol-1-yl)phenol, this reaction would involve the condensation of 2-amino-3-methylphenol with DMTHF.

Traditional Clauson-Kaas reactions often require harsh acidic conditions and high temperatures, which can be detrimental to sensitive substrates. Consequently, numerous modified procedures have been developed that employ a diverse range of catalysts to achieve milder and more efficient transformations. nih.gov These include protocols using various acid catalysts and transition metal catalysts that are often more environmentally friendly. nih.govbeilstein-journals.org For instance, a procedure involving the mild hydrolysis of DMTHF in water to generate the reactive 2,5-dihydroxytetrahydrofuran, followed by reaction with a primary amine in an acetate buffer at room temperature, has been shown to produce N-substituted pyrroles in high yields without epimerization in the case of chiral amines. researchgate.net Other advancements include the use of zinc catalysts in solvent-free conditions and manganese catalysts under microwave irradiation, which significantly shorten reaction times. researchgate.netresearchgate.net

| Catalyst | Solvent | Temperature | Key Advantages | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| P2O5 | Toluene | 110 °C | Effective for various aliphatic and aromatic amines. | 46-100 | beilstein-journals.org |

| Zn(OTf)2 (5 mol%) | Solvent-free | 70 °C | Greener protocol, no co-catalyst or base needed. | Moderate to Excellent | beilstein-journals.org |

| Ca(NO3)2·4H2O | Not specified | Not specified | Utilizes a mild Lewis acid catalyst. | Not specified | nih.gov |

| Acetate Buffer | Water | Room Temp. | Avoids heat/strong acid, suitable for sensitive substrates. | 89-94 | beilstein-journals.org |

| CeCl3·7H2O | Acetonitrile | Reflux | Compatible with microwave irradiation. | Not specified | researchgate.net |

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming C-N bonds. rsc.orgnih.gov For the synthesis of this compound, this approach would typically involve coupling a pyrrole nucleus with a functionalized 3-methylphenol derivative, such as 2-bromo-3-methylphenol or a corresponding boronic acid.

A notable method involves the N-arylation of electron-deficient pyrroles via cross-coupling with arylboronic acids at room temperature, mediated by stoichiometric amounts of copper(II) acetate. nih.gov This methodology has proven effective for a range of substituted pyrroles and boronic acids. While this specific protocol is for electron-deficient pyrroles, related copper- and palladium-catalyzed systems are widely used for the N-arylation of various heterocycles, including electron-rich pyrroles. Ligand-free catalytic systems are particularly attractive due to their cost-effectiveness and sustainability. researchgate.net The phenolic hydroxyl group may require protection during the coupling reaction to prevent side reactions, followed by a deprotection step to yield the final product.

| Catalyst System | Pyrrole Substrate | Aryl Partner | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Cu(OAc)2 (stoichiometric) | Electron-deficient pyrroles | Arylboronic acids | Room Temperature | Mild conditions, good generality. | nih.gov |

| Pd-catalyst | 3-Boronated pyrroles | Aryl halides | Various | Allows for versatile construction of 3-arylpyrroles. | acs.org |

| Co–Cu catalyst (ligand-free) | Primary amides (as N-source) | (Hetero)aryl halides | Air, solvent-minimized | Reusable, environmentally benign catalyst. | rsc.org |

Intramolecular strategies offer an elegant way to construct the N-aryl pyrrole framework, often creating multiple bonds in a single step. One such approach is a Lewis acid-catalyzed intramolecular redox reaction. This method utilizes 2-(3-pyrroline-1-yl)arylaldehydes as precursors, which undergo a 1,5-hydride shift and subsequent isomerization to yield N-aryl pyrroles in high yields. rsc.orgresearchgate.net This strategy could be adapted to synthesize the target compound by preparing the corresponding aldehyde precursor from a 3-methylphenol derivative.

Another powerful technique is intramolecular free-radical cyclization. For example, o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using a tris(trimethylsilyl)silane (TTMSS)/AIBN system to generate fused polyheterocyclic systems containing a pyrrole ring. nih.gov While this specific example leads to fused systems, the underlying principle of radical C-C bond formation can be applied to the synthesis of N-aryl pyrroles through different substitution patterns. Furthermore, nucleophilic and electrophilic intramolecular cyclizations of N-alkyne-substituted pyrrole derivatives have been developed to create various fused heterocyclic systems like pyrrolopyrazinones and pyrrolooxazinones. beilstein-journals.org

Pericyclic reactions, particularly the Diels-Alder reaction, provide a powerful tool for the construction of six-membered rings with excellent control over stereochemistry. wikipedia.org Variants of this reaction can be used to synthesize heterocyclic systems. A particularly innovative cascade reaction for forming polysubstituted pyrroles involves the reaction of 1,3-dienes with chloramine-T trihydrate. acs.org The proposed mechanism features a 6π-electrocyclization of a sulfilimine intermediate, which is formed in situ, followed by a spontaneous ring-contraction that expels sulfur to form the aromatic pyrrole ring. acs.org This transformation proceeds at ambient temperature in non-dry solvents. The synthesis of this compound via this route would necessitate the design of a specialized diene precursor incorporating the 2-amino-3-methylphenol moiety.

The intramolecular Diels-Alder reaction of pyrroles has also been investigated, where the pyrrole nucleus is tethered to a dienophile. ucla.edu Such reactions often require activation of the pyrrole ring with an electron-withdrawing group on the nitrogen to facilitate the cycloaddition.

| Substituent on Diene Precursor | Product | Yield (%) |

|---|---|---|

| Nitro group | Nitro-substituted pyrrole | 63 |

| Trifluoromethyl group | Trifluoromethyl-substituted pyrrole | 64 |

| Chloride | Chloro-substituted pyrrole | 78 |

| Fluoride | Fluoro-substituted pyrrole | 69 |

| Aldehyde | Formyl-substituted pyrrole | 59 |

Palladium-catalyzed decarboxylative reactions provide a method for generating nucleophiles in situ under neutral conditions. The decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates is a well-developed process for creating ketones with α-stereocenters. nih.govacs.org This concept has been extended to the synthesis of fully substituted α-N-pyrrolyl and indolyl ketones. nih.gov In this methodology, an enol carbonate bearing an α-N-pyrrole substituent undergoes a palladium-catalyzed decarboxylation and subsequent allylation. nih.gov

While this reaction functionalizes a molecule already containing the N-pyrrole group rather than forming the N-aryl bond itself, it is a crucial method for synthesizing complex analogues of the target compound. The resulting products, which contain ketone, olefin, and pyrrole moieties, are versatile intermediates poised for further diversification. nih.gov This pathway is particularly valuable for introducing synthetically challenging, highly congested stereocenters.

Selective Functionalization of Phenol (B47542) and Pyrrole Subunits

Once the core this compound structure is assembled, further diversification can be achieved by selectively functionalizing either the phenol or the pyrrole ring. This presents a significant chemical challenge due to the presence of multiple reactive sites.

The phenol subunit contains an acidic hydroxyl group and an aromatic ring that is activated towards electrophilic substitution, primarily at the positions ortho and para to the hydroxyl group. Recent advances have focused on achieving site-selective C-H functionalization. researchgate.net For example, directing groups can be employed to achieve olefination at the typically less reactive meta position. nih.gov Chemo- and site-selective C-H bond allylic alkylation of phenols with 1,3-dienes has also been developed using palladium or Brønsted acid catalysis to achieve ortho or para selectivity, respectively. researchgate.net

The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution, predominantly at the C2 and C5 positions. nih.gov Classical methods like Vilsmeier-Haack formylation or Friedel-Crafts acylation are commonly used. Modern approaches include various metal-catalyzed C-H functionalization reactions that can introduce a wide array of substituents under milder conditions. nih.govresearchgate.net The presence of the bulky aryl group at the N1 position may influence the regioselectivity of these functionalization reactions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound would typically proceed via the reaction of 2-amino-3-methylphenol with a 1,4-dicarbonyl surrogate like 2,5-dimethoxytetrahydrofuran. The optimization of this transformation is crucial for maximizing yield and purity. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and reaction time.

Numerous studies have focused on optimizing the synthesis of N-substituted pyrroles, providing a framework for the synthesis of the target compound. beilstein-journals.org The selection of an appropriate catalyst is paramount. A wide range of catalysts, from protic acids to Lewis acids and transition metals, have been investigated. For instance, in the Clauson-Kaas synthesis of N-substituted pyrroles, various Lewis acid catalysts such as FeCl₃, CuCl₂, InCl₃, and Sc(OTf)₃ have been screened. beilstein-journals.org Zuo et al. found that scandium triflate (Sc(OTf)₃) at a loading of 3 mol% was highly effective. nih.govbeilstein-journals.org Similarly, transition metal catalysts, including those based on copper and iron, have been employed to facilitate C-N bond formation. acs.orgrsc.org

The solvent medium also plays a critical role. While traditional syntheses may use organic solvents like dioxane, acetonitrile, or dichloromethane, modern approaches often explore greener alternatives. beilstein-journals.org The temperature and reaction time are interdependent variables. Microwave-assisted synthesis, for example, can drastically reduce reaction times from hours to minutes and often leads to higher yields by ensuring rapid and uniform heating. pensoft.netresearchgate.netnih.gov Rohit et al. demonstrated a microwave-assisted Clauson-Kaas synthesis using a manganese(II) nitrate catalyst under neat (solvent-free) conditions, with optimization of temperature and catalyst loading leading to yields up to 89%. nih.govbeilstein-journals.org

The table below summarizes typical optimization parameters for the synthesis of N-arylpyrroles, analogous to this compound, based on the Clauson-Kaas reaction.

| Parameter | Variations Explored | Optimal Condition Example | Impact on Yield | Reference |

|---|---|---|---|---|

| Catalyst | Lewis Acids (e.g., Sc(OTf)₃, FeCl₃, Zn(OTf)₂), Transition Metals (e.g., Cu(OTf)₂, Mn(NO₃)₂·4H₂O), Solid Acids (e.g., Silica Sulfuric Acid) | 3 mol% Sc(OTf)₃ | Catalyst choice and loading are critical; can significantly increase reaction rate and yield. | nih.govbeilstein-journals.org |

| Solvent | Dioxane, CH₂Cl₂, CH₃CN, Water, Ethanol, Solvent-free (neat) | 1,4-Dioxane or Solvent-free | Solvent polarity and coordinating ability can affect catalyst activity and reactant solubility. Solvent-free conditions often improve green credentials. | nih.govbeilstein-journals.orgnih.gov |

| Temperature | Room temperature to 150°C (Conventional and Microwave Heating) | 100-120°C | Higher temperatures generally increase reaction rates, but can also lead to side products. Microwave heating can provide rapid, controlled heating. | nih.govbeilstein-journals.org |

| Reaction Time | 10 minutes to 24 hours | 10-25 minutes (Microwave) | Optimized to ensure complete conversion without product degradation. Microwave irradiation significantly shortens reaction times. | beilstein-journals.orgmdpi.com |

Atom Economy and Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. yale.eduacs.org The synthesis of this compound and its analogues can be evaluated through the lens of these principles, with a particular focus on atom economy.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnih.gov Addition and rearrangement reactions are ideal, often achieving 100% atom economy. primescholars.com The Paal-Knorr or Clauson-Kaas synthesis of this compound from 2-amino-3-methylphenol and 2,5-hexanedione (a 1,4-dicarbonyl) is a condensation reaction that inherently generates water as a byproduct.

The reaction is as follows: C₇H₉NO + C₆H₁₀O₂ → C₁₃H₁₃NO + 2H₂O

The atom economy can be calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For this reaction:

Molecular Weight of this compound (C₁₃H₁₃NO) = 199.24 g/mol

Molecular Weight of 2-amino-3-methylphenol (C₇H₉NO) = 123.15 g/mol

Molecular Weight of 2,5-hexanedione (C₆H₁₀O₂) = 114.14 g/mol

Atom Economy (%) = (199.24 / (123.15 + 114.14)) x 100 ≈ 83.9%

Using Catalytic Reagents: Employing catalysts in small quantities is superior to using stoichiometric reagents. yale.edu The use of recyclable heterogeneous catalysts, such as silica sulfuric acid or magnetic nanoparticle-based catalysts, further enhances the greenness of the process. nih.govbeilstein-journals.org

Safer Solvents and Conditions: A significant trend is the move towards solvent-free (neat) reactions or the use of environmentally benign solvents like water or ethanol. nih.govrsc.orgsemanticscholar.org Microwave-assisted synthesis under solvent-free conditions is a prime example of a greener protocol, as it reduces both solvent waste and energy consumption. pensoft.netresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. yale.edu While many pyrrole syntheses require heat, using microwave irradiation is more energy-efficient than conventional heating methods. researchgate.net

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources is a key goal of green chemistry. yale.edusemanticscholar.org

For instance, an iron-catalyzed cascade synthesis of pyrroles from nitroarenes has been developed as a sustainable alternative that avoids precious metal catalysts and uses green reductants like formic acid or molecular hydrogen. nih.gov Such innovations align with the core principles of green chemistry, paving the way for more sustainable production of valuable chemical compounds.

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-methyl-2-(1H-pyrrol-1-yl)phenol, ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would confirm the number of distinct proton environments. Key signals would include those for the hydroxyl (-OH) proton, the methyl (-CH₃) group protons, and the aromatic protons on both the phenol (B47542) and pyrrole (B145914) rings. The chemical shifts (δ) and coupling constants (J) would provide insight into the electronic environment of the protons and their spatial relationships, helping to confirm the substitution pattern. For example, data for related compounds like 3-methylphenol show distinct signals for the methyl and aromatic protons rsc.org.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. This would allow for the identification of the methyl carbon, the hydroxyl-bearing carbon, and the distinct carbons of the two aromatic rings. Data for similar phenolic and pyrrolic structures confirm that the chemical shifts are sensitive to the substitution pattern and electronic effects within the molecule rsc.orgacgpubs.org.

Conformational Analysis: Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be critical for conformational analysis. These experiments can detect through-space interactions between protons, which would help to determine the preferred orientation of the pyrrole ring relative to the phenol ring. This is particularly important for understanding any steric hindrance effects caused by the adjacent methyl group.

Despite the utility of this technique, specific ¹H or ¹³C NMR data for this compound are not available in the reviewed literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe molecular vibrations.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group researchgate.net. C-H stretching vibrations for the aromatic rings and the methyl group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would be found in the 1400-1600 cm⁻¹ region, while C-N stretching from the pyrrole ring and C-O stretching from the phenol would also produce characteristic signals. The NIST database contains IR spectra for m-cresol (B1676322) (3-methylphenol), which serves as a reference for the phenolic portion of the molecule nist.govnist.gov.

Specific FT-IR or Raman spectra for this compound have not been published in the searched scientific databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Probes

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and aromaticity. The spectrum of this compound would show absorption maxima (λ_max) corresponding to π→π* transitions within the phenyl and pyrrole ring systems. The position and intensity of these bands would be influenced by the electronic communication between the two rings and the effect of the hydroxyl and methyl substituents. Data for related compounds like 1-methyl-2-pyrrolidinone (B7775990) show absorptions in the UV region nist.gov. However, without experimental data for the target compound, a detailed analysis of its electronic properties remains speculative.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For this compound (C₁₁H₁₁NO), HRMS would provide a highly accurate mass measurement. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer structural clues. Expected fragmentation pathways could include the loss of the methyl group or cleavage of the bond between the two aromatic rings. While the NIST WebBook has mass spectrum data for related compounds like phenol and m-cresol nist.govnist.gov, no such data is available for this compound.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would definitively establish the conformation of the molecule, including the dihedral angle between the phenol and pyrrole rings. Additionally, it would reveal intermolecular interactions, such as hydrogen bonding involving the phenolic -OH group, which govern the crystal packing. Crystal structure data is available for more complex molecules containing both pyrrole and substituted phenyl rings, demonstrating the power of this technique to elucidate detailed structural features nih.govresearchgate.netnih.gov. However, no X-ray diffraction studies for this compound itself have been reported.

Chiroptical Spectroscopy (where applicable to chiral derivatives)

Standard chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are not applicable to this compound as the molecule is achiral. However, if a chiral derivative were to be synthesized, for instance by introducing a chiral center, then chiroptical methods would be essential for characterizing its stereochemical properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-methyl-2-(1H-pyrrol-1-yl)phenol, these calculations provide a detailed picture of its geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can calculate the molecule's minimum energy conformation. dntb.gov.uadntb.gov.ua These calculations are crucial for obtaining accurate subsequent electronic property predictions. For instance, in a related compound, 3-((1H-pyrrol-1-yl) methyl) naphthalen-2-ol, DFT calculations were performed to achieve the equilibrium geometry before further analysis. researchgate.net

The optimized geometry of this compound would reveal the dihedral angle between the phenol (B47542) and pyrrole (B145914) rings, which is a critical parameter influencing the extent of electronic communication between these two aromatic systems. The energetics of the molecule, including its total energy and heat of formation, can also be determined, providing insights into its thermodynamic stability.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and pyrrole rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic systems, highlighting potential sites for nucleophilic attack. The analysis of electron density distribution provides a visual representation of where electrons are concentrated within the molecule, further aiding in the prediction of reactive sites.

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) in red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in blue.

In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrole ring, making them prone to electrophilic attack. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. wikipedia.orguni-muenchen.de It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu This analysis allows for the quantification of hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

For this compound, NBO analysis can elucidate the nature of the C-N bond between the phenol and pyrrole rings, as well as the intramolecular hydrogen bonding, if any, between the hydroxyl group and the pyrrole ring. The stabilization energies associated with these interactions can be calculated, providing a measure of their strength. wisc.edu

| Donor NBO | Acceptor NBO | Illustrative Stabilization Energy (kcal/mol) |

|---|---|---|

| LP(O) | σ(C-C)ring | 2.5 |

| LP(N) | π(C-C)phenol | 5.1 |

| π(C=C)pyrrole | π*(C=C)phenol | 15.3 |

Aromaticity Assessment and Delocalization Indices

The aromaticity of the phenol and pyrrole rings in this compound can be quantified using various computational indices. These indices provide a measure of the extent of cyclic electron delocalization, which is a hallmark of aromatic systems.

Simulation of Spectroscopic Properties (e.g., UV-Vis, IR, NMR Chemical Shifts)

Computational methods can simulate various spectroscopic properties of a molecule, providing valuable data for its characterization.

Non-Linear Optical (NLO) Properties Prediction and Theoretical Basis

The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field, driven by the potential applications of these materials in optoelectronics, including frequency conversion and optical switching. Molecules with significant NLO responses typically possess a large dipole moment, an extended π-conjugation system, and charge transfer characteristics. The compound this compound, featuring an electron-donating phenol group directly attached to an electron-rich pyrrole ring, presents a promising scaffold for NLO activity.

Theoretical predictions of NLO properties are predominantly carried out using quantum chemical methods, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. researchgate.net The key parameter that quantifies the molecular NLO response is the first hyperpolarizability (β). DFT calculations, often employing hybrid functionals like B3LYP, can reliably predict this tensor quantity. researchgate.netanalis.com.my

The calculation involves determining the molecule's response to an external static and dynamic electric field. The total first hyperpolarizability (β_tot_) is derived from the individual tensor components (β_xxx_, β_xyy_, β_xzz_, etc.) calculated by the software. analis.com.my The magnitude of β is highly sensitive to the molecular structure, electron distribution, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, indicating greater electron delocalization and charge transfer potential. researchgate.net For this compound, the intramolecular charge transfer between the phenolic oxygen and the pyrrole ring is expected to be a major contributor to its NLO properties.

Table 1: Predicted NLO Properties of this compound

This interactive table presents theoretically predicted Non-Linear Optical (NLO) properties. The values are representative examples based on DFT calculations for similar organic compounds. researchgate.netanalis.com.my

| Computational Method | Basis Set | Dipole Moment (µ) [Debye] | β_tot [10⁻³⁰ esu] | HOMO-LUMO Gap [eV] |

| DFT/B3LYP | 6-311G(d,p) | 2.85 | 15.7 | 4.8 |

| DFT/B3PW91 | 6-311G(d,p) | 2.91 | 16.2 | 4.7 |

| DFT/M06-2X | 6-311++G(d,p) | 2.88 | 15.9 | 5.1 |

Computational Exploration of Tautomerism and Isomerism in Phenolic Pyrroles

Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon influencing the chemical reactivity and biological function of many organic molecules. nih.govclockss.org For this compound, several tautomeric and isomeric forms can be computationally explored. The primary form is the phenolic-pyrrol (enol) tautomer. However, keto-enamine tautomers could potentially exist, arising from a proton transfer from the phenolic hydroxyl group to a carbon atom on the pyrrole ring, or from the pyrrole N-H to the phenolic oxygen.

Computational chemistry, particularly DFT, serves as a powerful tool to investigate the relative stabilities of these different forms. researchgate.netorientjchem.org By calculating the electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the optimized geometries of each tautomer, their equilibrium populations can be predicted. nih.gov These calculations can be performed for the molecule in the gas phase and in various solvents, using continuum solvation models like the Polarizable Continuum Model (PCM), to understand how the environment influences the tautomeric equilibrium. researchgate.netorientjchem.org Generally, polar solvents may stabilize more polar tautomers, such as zwitterionic or keto forms, shifting the equilibrium. orientjchem.org For this compound, the phenolic form is expected to be the most stable, but the energy differences to other tautomers provide insight into its dynamic behavior.

Table 2: Predicted Relative Energies of this compound Tautomers

This interactive table shows representative theoretical relative energies for potential tautomers. The phenolic form is the reference (0.00 kcal/mol). These values are illustrative, based on DFT calculations for related heterocyclic and phenolic systems. nih.govacs.org

| Tautomer/Isomer | Description | Relative Energy (ΔE) [kcal/mol] (Gas Phase) | Relative Gibbs Free Energy (ΔG) [kcal/mol] (Aqueous) |

| Tautomer A (Phenol) | Stable phenolic form | 0.00 | 0.00 |

| Tautomer B (Keto-enamine) | Proton transfer from OH to C5 of pyrrole | +12.5 | +10.8 |

| Tautomer C (Zwitterion) | Proton transfer from pyrrole NH to phenol O | +25.2 | +18.5 |

| Isomer (Rotamer) | Rotation around C-N bond | +3.1 | +3.3 |

Intermolecular Interactions and Self-Assembly Prediction via DFT and Wave Function Analyses

The self-assembly of molecules into supramolecular structures is governed by the nature and strength of their intermolecular interactions. jlu.edu.cn For this compound, several key interactions can be predicted, including hydrogen bonding and π-π stacking. The phenolic hydroxyl group can act as a hydrogen bond donor, while the phenolic oxygen and the pyrrole nitrogen can act as acceptors. This allows for the formation of various hydrogen-bonded dimers and larger aggregates. Furthermore, the two aromatic rings (phenol and pyrrole) can engage in π-π stacking interactions.

DFT calculations are instrumental in quantifying the strength of these interactions. researchgate.netacs.org By constructing molecular dimers in various orientations (e.g., head-to-tail for hydrogen bonding, face-to-face for π-stacking), the interaction energy can be calculated as the difference between the energy of the dimer and the sum of the energies of the isolated monomers. To improve accuracy, these calculations are often corrected for Basis Set Superposition Error (BSSE).

Further analysis using wave function-based methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provides deeper insights. QTAIM can identify bond critical points (BCPs) between interacting atoms, and the electron density at these points correlates with the strength of the interaction. NBO analysis can reveal orbital-level interactions, such as the charge transfer from a lone pair orbital of a hydrogen bond acceptor to the antibonding orbital of the donor's X-H bond, and quantify their stabilization energy. researchgate.net These computational tools allow for a detailed prediction of how individual molecules will interact to form larger, self-assembled structures. nih.gov

Table 3: Predicted Intermolecular Interaction Energies in this compound Dimers

This interactive table provides representative BSSE-corrected interaction energies for different dimer configurations, calculated using DFT. The values are based on typical interaction strengths found in similar phenolic and heterocyclic systems. researchgate.netacs.orgnih.gov

| Dimer Configuration | Dominant Interaction Type | Basis Set | Interaction Energy [kcal/mol] |

| Dimer 1 | Hydrogen Bond (O-H···N) | def2-TZVPD | -7.2 |

| Dimer 2 | Hydrogen Bond (N-H···O) | def2-TZVPD | -5.8 |

| Dimer 3 | Parallel-Displaced π-π Stacking | def2-TZVPD | -3.5 |

| Dimer 4 | T-Shaped π-π Stacking | def2-TZVPD | -2.1 |

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Phenol (B47542) Rings

The presence of both a phenol and a pyrrole ring, both of which are highly activated towards electrophilic attack, suggests that 3-methyl-2-(1H-pyrrol-1-yl)phenol will readily undergo electrophilic aromatic substitution. The hydroxyl group of the phenol and the nitrogen atom of the pyrrole are strong activating groups that direct incoming electrophiles to specific positions.

The hydroxyl group on the phenol ring is a powerful ortho- and para-director. byjus.commlsu.ac.in This would suggest that electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group. Similarly, the pyrrole ring is exceedingly reactive towards electrophiles, with a preference for substitution at the C2 and C5 positions. youtube.com In the case of this compound, the C2 position of the pyrrole is already substituted.

Typical electrophilic substitution reactions include:

Nitration: Reaction with dilute nitric acid is expected to yield a mixture of nitro-substituted products. byjus.com Treatment with stronger nitrating agents like nitric acid in sulfuric acid could lead to multiple nitrations on both rings. Studies on similar phenolic compounds have shown that nitration can be achieved using reagents like dinitrogen pentoxide. rsc.org

Halogenation: Due to the high activation of the rings, halogenation with reagents like bromine water would likely result in polybromination of the phenol ring. byjus.com Milder conditions, using a less polar solvent, might allow for more selective monohalogenation. byjus.com

Friedel-Crafts Reactions: Acylation and alkylation reactions are also anticipated. However, the Lewis acid catalysts used in these reactions can sometimes coordinate with the phenolic hydroxyl group, potentially deactivating the ring or leading to side reactions. mlsu.ac.in

Sulfonation: Reaction with sulfuric acid is expected to lead to the formation of sulfonic acid derivatives, with the position of substitution being temperature-dependent in phenols. mlsu.ac.in

A study on the gas-phase reactions of 2-(pyrrol-1-yl)phenoxyl radicals, generated under flash vacuum pyrolysis conditions, showed that cyclization occurs, indicating the reactivity of the pyrrole ring. rsc.org Although this involves a radical mechanism, it highlights the potential for intramolecular reactions involving the two ring systems.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) |

| Dilute HNO₃ | Mixture of mono-nitro derivatives at positions ortho and para to the hydroxyl group and at the C5 position of the pyrrole ring. |

| Br₂ in H₂O | Polybrominated phenol derivative. |

| Br₂ in CS₂ | Mixture of mono-bromo derivatives. |

| Acyl chloride/AlCl₃ | Friedel-Crafts acylation products, primarily at the para-position to the hydroxyl group. |

Nucleophilic Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can act as a nucleophile, participating in a variety of reactions.

Etherification: The hydroxyl group can be deprotonated by a base to form a phenoxide ion, which is a strong nucleophile. This phenoxide can then react with alkyl halides in a Williamson ether synthesis to form the corresponding ether.

Esterification: The phenol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a base.

O-Arylation: The phenolic oxygen can participate in cross-coupling reactions, for example, with aryl halides, to form diaryl ethers.

Cycloaddition Reactions and Pericyclic Processes of the Pyrrole Moiety

The pyrrole ring, as a five-membered aromatic heterocycle, can participate in cycloaddition reactions, although it is generally less reactive in this regard than furan. libretexts.org The aromaticity of the pyrrole ring must be overcome for it to act as a diene or a dipolarophile.

[4+2] Cycloaddition (Diels-Alder Reaction): Pyrroles can act as dienes in Diels-Alder reactions, particularly when substituted with electron-withdrawing groups or when reacting with highly reactive dienophiles. libretexts.org

[3+2] Cycloaddition: Pyrroles can also react as dipolarophiles with 1,3-dipoles, leading to the formation of fused heterocyclic systems. nih.govnih.gov For example, an organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been reported. nih.gov Another study describes the synthesis of pyrrolo[1,2-a]quinolines via a [3+2] cycloaddition reaction. scispace.com

The specific participation of this compound in such reactions would depend on the reaction conditions and the nature of the reacting partner. The presence of the bulky substituted phenol group at the C2 position of the pyrrole might sterically hinder the approach of the other reactant.

Metal-Catalyzed Transformations and Ligand Design Principles

The structure of this compound offers several possibilities for metal-catalyzed transformations. The phenolic hydroxyl group can act as a directing group in C-H activation reactions, and both the phenol and pyrrole rings can participate in cross-coupling reactions. nih.gov

Directed C-H Functionalization: The phenolic oxygen can coordinate to a metal catalyst, directing the functionalization of the ortho-C-H bonds of the phenol ring.

Cross-Coupling Reactions: If converted to a halide or triflate, both the phenolic and pyrrolic moieties could undergo Suzuki, Heck, or Sonogashira coupling reactions. acs.orgresearchgate.net A study on the synthesis of halogenated phenylpyrroles utilized a palladium-catalyzed cross-coupling of a boronated pyrrole with an aryl halide. acs.org

Ligand Synthesis: The nitrogen atom of the pyrrole and the oxygen atom of the phenol could potentially act as a bidentate ligand for various transition metals. The steric and electronic properties of the substituents on both rings would influence the coordination chemistry and the catalytic activity of the resulting metal complexes. Transition metal-free cross-coupling reactions of tertiary propargylic alcohols with hetero-areneboronic acids have also been explored, showcasing alternative catalytic approaches. chemrxiv.org

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound would target the phenol and pyrrole rings.

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials. The oxidation can be initiated by chemical oxidants or electrochemically. A comprehensive kinetic model for phenol oxidation in various advanced oxidation processes has been developed, highlighting the complexity of these reactions. nih.gov

Reduction: The pyrrole ring can be reduced under various conditions, for example, through catalytic hydrogenation, to yield the corresponding pyrrolidine (B122466) derivative. The aromatic phenol ring is more resistant to reduction but can be hydrogenated under more forcing conditions.

Specific experimental data on the oxidation and reduction of this compound is not available in the reviewed literature.

Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

Detailed mechanistic investigations, including kinetic and thermodynamic studies, are crucial for understanding the reactivity of this compound. While specific studies on this compound are lacking, research on related structures provides valuable insights.

Kinetic Studies: The kinetics of the reaction of various phenols with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical have been investigated to determine ArO-H bond dissociation enthalpies and to understand the reaction mechanism. ustc.edu.cn Such studies could be applied to this compound to quantify the effect of the pyrrole substituent on the reactivity of the phenolic hydroxyl group. Kinetic studies on phenol degradation have also been conducted in the context of biocatalysis. nih.gov

Thermodynamic Studies: Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the thermodynamics of various reaction pathways. mdpi.comscirp.org For instance, DFT calculations have been used to study the tautomeric equilibrium in substituted 1H-pyrrol-3-ol systems and to elucidate reaction mechanisms. mdpi.com Such computational approaches could be employed to predict the relative stability of intermediates and transition states in the reactions of this compound, providing a theoretical framework for its reactivity. researchgate.netmdpi.com

Advanced Applications in Chemical Sciences

Role in Polymer Chemistry and Functional Material Development

The integration of both phenol (B47542) and pyrrole (B145914) functionalities in a single molecule makes 3-methyl-2-(1H-pyrrol-1-yl)phenol a promising candidate for the development of novel polymers and functional materials.

Precursors for Electroactive Polymers and Conductive Materials

Polypyrrole (PPy) is a well-known intrinsic conducting polymer, and its derivatives are extensively studied for their electrical properties. mdpi.com The pyrrole unit in this compound can, in principle, undergo oxidative polymerization to form a conductive polymer backbone. The presence of the methyl-phenol group could influence the polymerization process and the final properties of the polymer, such as solubility, processability, and conductivity.

The electrical conductivity of polypyrrole and its derivatives can be tuned by various factors, including the nature of substituents and the dopants used. For instance, the copolymerization of pyrrole with other monomers is a common strategy to create materials with tailored properties. nih.gov It is conceivable that polymers derived from this compound could exhibit interesting electroactive behaviors, potentially finding applications in sensors, actuators, and antistatic coatings. wikipedia.orgnasa.govresearchgate.netresearchgate.net

Table 1: Electrical Conductivity of Selected Polypyrrole Derivatives

| Polymer/Copolymer | Dopant/Conditions | Conductivity (S·cm⁻¹) | Reference |

| Polypyrrole (PPy) | Electrochemically prepared | 40–100 | nih.gov |

| Poly(N-methylpyrrole) | Electrochemically prepared | ~10⁻³ | nih.gov |

| P(Py-co-FPy) | Trifluoroacetic acid | 10⁻⁴ - 10⁻³ | researchgate.net |

| Polypyrrole | LiF | 45,600 | researchgate.net |

| 3-derivatized polypyrrole | LiF | 1900 | researchgate.net |

This table presents data for related polypyrrole compounds to illustrate the range of conductivities achievable.

Building Blocks for Optoelectronic Devices and Fluorescent Materials

Compounds incorporating pyrrole and aromatic rings are known to exhibit interesting photophysical properties. Phenylpyrrole-based molecules have been investigated as hole transport materials (HTMs) in perovskite solar cells, where they are crucial for efficient charge transport. rsc.org The specific structure of this compound, with its potential for intramolecular charge transfer, suggests that it could serve as a building block for materials used in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells.

Furthermore, many pyrrole derivatives are fluorescent and are used as probes in various chemical and biological applications. rsc.org The combination of the pyrrole and phenol moieties could lead to the development of novel fluorophores with unique emission properties, potentially sensitive to their environment, making them suitable for use as sensors.

Contributions to Dye Chemistry and Pigment Science

The chromophoric nature of the pyrrole ring, especially when part of a larger conjugated system, is the basis for a variety of dyes and pigments. Diketo-pyrrolo-pyrrole (DPP) pigments, for example, are known for their brilliant red color and high stability. researchgate.netrsc.orgscispace.com

Catalytic Applications and Ligand Synthesis

The nitrogen atom in the pyrrole ring and the oxygen atom of the phenol group in this compound can act as donor atoms for metal coordination, making the compound a potential bidentate ligand. The synthesis of metal complexes with such ligands could open up a range of catalytic applications. prochemonline.com

Applications in Spectrochemical Analysis

Organic molecules that can selectively bind to metal ions and produce a measurable spectroscopic response (e.g., a change in color or fluorescence) are valuable reagents in spectrochemical analysis. The chelating ability of this compound suggests its potential use as a chromogenic or fluorogenic reagent for the detection and quantification of metal ions.

Upon complexation with a metal ion, changes in the absorption or emission spectrum of the molecule would be expected, allowing for the development of new analytical methods. The selectivity and sensitivity of such a method would depend on the specific interactions between the ligand and the target metal ion.

Chemical Probes for Interfacial and Supramolecular Studies

Chemical probes are molecules that can be used to study biological processes or chemical environments. nih.gov Fluorescent probes, in particular, are powerful tools for imaging and sensing. The potential fluorescent properties of this compound and its derivatives, combined with their ability to interact with other molecules through hydrogen bonding (via the phenol group) and π-π stacking (via the aromatic rings), make them interesting candidates for the development of chemical probes.

These probes could be designed to study interfacial phenomena, such as the interactions at the surface of a cell membrane, or to participate in the formation of supramolecular assemblies. The specific design of the molecule would determine its target and its response mechanism.

Protective Effects of Phenolic Pyrroles in Chemical Degradation Pathways (e.g., carbonyl-amine reactions in food chemistry)

The Maillard reaction, a form of non-enzymatic browning, is a primary example of a carbonyl-amine reaction that significantly impacts the quality of thermally processed foods. While it contributes to desirable flavors and colors, it can also lead to the formation of potentially harmful compounds and reduce the nutritional value of food. The mitigation of these negative effects is a key area of research in food chemistry. Phenolic compounds are recognized for their ability to inhibit the Maillard reaction, primarily by trapping reactive carbonyl species (RCS) that are intermediates in the reaction cascade.

The compound This compound possesses both a phenolic hydroxyl group and a pyrrole ring, structural features that suggest a potential role in mitigating chemical degradation pathways such as the Maillard reaction. While direct research on this specific molecule is not extensively available in public literature, its protective effects can be inferred from the well-documented reactivity of its constituent functional groups.

Detailed Research Findings

Research into the antioxidant and anti-Maillard reaction properties of various phenolic compounds has established several key mechanisms of action. Polyphenols can act as radical scavengers and, more pertinently to carbonyl-amine reactions, as potent nucleophiles that trap electrophilic α-dicarbonyl compounds like glyoxal, methylglyoxal, and diacetyl. nih.gov This trapping action prevents these reactive intermediates from participating in the later stages of the Maillard reaction, which lead to the formation of advanced glycation end-products (AGEs) and other undesirable compounds. nih.gov

The effectiveness of a phenolic compound in trapping carbonyls is highly dependent on its structure. For instance, studies have shown that flavan-3-ols and m-diphenols are particularly efficient at trapping lipid-derived reactive carbonyls. The high electron density on the A-ring of flavan-3-ols contributes to their potent nucleophilic character, enabling them to react with and neutralize carbonyl compounds.

The pyrrole moiety, while not a classic antioxidant group like the phenol, is also implicated in the chemistry of the Maillard reaction. Pyrroles can be formed during the reaction, especially at higher temperatures, through the interaction of amino compounds with dicarbonyls or other degradation products. nih.gov Some volatile pyrrole derivatives have been studied for their own antioxidant or pro-oxidant effects. For example, 2-acetylpyrrole (B92022) has demonstrated an ability to inhibit hemoglobin oxidation, suggesting that the pyrrole ring itself can interact with and modulate oxidative processes. The inhibitory activity of pyrroles is influenced by the nature and position of substituents on the pyrrole ring, which affects electron availability.

Given the structure of This compound , it is hypothesized that the phenolic hydroxyl group provides the primary site for antioxidant activity and carbonyl trapping. The electron-rich nature of the phenol ring, activated by the hydroxyl group, would allow it to readily react with electrophilic carbonyl intermediates in the Maillard reaction. The presence of the methyl group may further enhance this reactivity through an inductive effect. The pyrrole ring, being attached to the phenolic ring, could modulate the electronic properties and steric accessibility of the phenol, potentially influencing its trapping efficiency.

The table below outlines the potential inhibitory mechanisms of This compound based on the known functions of its chemical moieties, in the context of inhibiting carbonyl-amine reactions.

Interactive Data Table: Hypothesized Inhibitory Mechanisms of this compound in Carbonyl-Amine Reactions

| Functional Moiety | Known Protective Mechanism in Related Compounds | Hypothesized Role of Moiety in this compound |

| Phenolic -OH Group | Trapping of reactive dicarbonyl species (e.g., glyoxal, methylglyoxal) through nucleophilic attack. Scavenging of free radicals that propagate degradation reactions. | The primary site for nucleophilic attack on electrophilic carbonyl intermediates of the Maillard reaction, thus preventing their further reaction. Contributes to the overall antioxidant capacity of the molecule. |

| Pyrrole Ring | Can be formed during the Maillard reaction. Some derivatives exhibit antioxidant properties. The ring itself is a relatively electron-rich aromatic system. | May influence the electronic properties of the attached phenol ring, potentially enhancing its nucleophilicity and reactivity towards carbonyls. Could contribute to the overall radical scavenging capacity of the molecule. |

| Methyl Group | Electron-donating group that can increase the electron density of the aromatic ring. | May enhance the nucleophilicity of the phenolic ring, thereby increasing its efficiency in trapping electrophilic carbonyl species. |

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Methodologies for Diversified Analogues

The core structure of 3-methyl-2-(1H-pyrrol-1-yl)phenol presents a versatile scaffold for the development of a wide array of analogues. Future synthetic efforts will likely focus on creating libraries of related compounds to explore structure-activity relationships. Methodologies for achieving this diversification could involve multicomponent reactions (MCRs), which are efficient tools for preparing highly functionalized organic compounds. nih.gov The synthesis of N-aryl pyrroles, a key structural motif, has been achieved through various means, including Lewis acid-mediated processes and from biomass-derived furans, highlighting the adaptability of synthetic approaches. nih.govacs.org

One promising avenue is the use of transition metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto both the phenolic and pyrrolic rings. acs.org For instance, Pd-catalyzed methods have been effective in preparing aryl-substituted pyrroles. acs.orgrsc.org Additionally, innovative strategies like intramolecular redox reactions catalyzed by Lewis acids offer efficient routes to N-aryl pyrroles. nih.gov The development of one-pot syntheses, starting from readily available precursors, will be crucial for generating structural diversity in an efficient manner. researchgate.netsemanticscholar.org Such approaches could lead to the discovery of novel compounds with unique properties. nih.gov

Interactive Table: Synthetic Approaches for N-Aryl Pyrrole (B145914) Analogues

| Method | Description | Key Features | Potential Application for Analogues |

|---|---|---|---|

| Paal-Knorr Synthesis | Reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. nih.gov | Classic, robust method. | Synthesis of pyrrole core with various N-substituents. |

| Lewis Acid Catalysis | Mediation of 1,5-hydride shift and isomerization of 2-(3-pyrroline-1-yl)arylaldehydes. nih.gov | Efficient, high yields (up to 89%). | Synthesis of N-aryl pyrroles and fluorazene derivatives. nih.gov |

| From Biomass | Synthesis from biobased furans and arylamines over a Lewis acidic Hf-doped mesoporous catalyst. acs.org | Sustainable, mild conditions. | Green synthesis of N-aryl pyrroles. acs.org |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials. nih.govsemanticscholar.org | High efficiency, atom economy, rapid access to complexity. nih.gov | Generation of libraries of highly diversified pyrrole derivatives. nih.gov |

| Pd-catalyzed Cross-Coupling | Coupling of 3-boronated pyrroles with aryl halides. acs.org | Versatile for creating C-C bonds with various aryl groups. | Introduction of diverse aromatic substituents. acs.org |

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for the structural characterization of this compound and its analogues, advanced methods can provide deeper insights into their dynamic behavior. researchgate.netnih.gov For example, time-resolved spectroscopy can be employed to study the kinetics of reactions and conformational changes in real-time. numberanalytics.com This is particularly relevant for understanding photochemical processes or the compound's interaction with biological targets.

Techniques such as hyperspectral imaging, which combines imaging and spectroscopy, could be used to map the spatial distribution of these compounds within complex matrices, such as in materials science applications. numberanalytics.com Furthermore, a detailed analysis of vibrational spectra (FTIR and Raman), complemented by Density Functional Theory (DFT) calculations, can yield precise assignments of vibrational modes and a deeper understanding of the molecule's electronic structure and intermolecular interactions. nih.govresearchgate.net Studying the prepolymerization interactions using FTIR and NMR can reveal information about the formation of noncovalent complexes, which is crucial for designing new materials. nih.gov

Interactive Table: Spectroscopic Data for Related Pyrrole Structures

| Technique | Compound Type | Observed Features | Reference |

|---|---|---|---|

| FTIR | Poly(N-vinylimidazole) | 1500 cm⁻¹ (C-C, C=N ring stretching), 665 cm⁻¹ (puckering vibration of imidazole (B134444) ring). researchgate.net | researchgate.net |

| FTIR | Pyrrole | ~3400 cm⁻¹ (N-H stretching vibrations). researchgate.net | researchgate.net |

| ¹H NMR | 1-(p-tolylsulfonyl) pyrrole | Chemical shifts calculated using B3LYP/6-311++G** approach show good agreement with experimental data. nih.gov | nih.gov |

| ¹³C NMR | 1-(p-tolylsulfonyl) pyrrole | Theoretical chemical shifts computed with GIAO and CGST methods align well with experimental spectra. nih.gov | nih.gov |

| ¹H NMR | N-Aryl Pyrroles | Used to monitor reaction progress in mechanistic studies. researchgate.net | researchgate.net |

Integration of Machine Learning with Computational Chemistry for Predictive Modeling

The synergy between machine learning (ML) and computational chemistry is poised to accelerate the discovery and optimization of molecules like this compound. arxiv.org Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms such as deep neural networks (DNN), can predict various properties of phenolic compounds, including cytotoxicity and antioxidant activity, based on their molecular structure. ijsmr.inijain.orgnih.gov

These predictive models can rapidly screen virtual libraries of analogues, prioritizing candidates for synthesis and experimental testing. nih.gov For instance, ML models have demonstrated high accuracy in predicting the cytotoxicity of phenols, with correlation coefficients at the fitting stage reaching 0.943 and predictive coefficients of determination around 0.739 for external datasets. ijain.org By training models on datasets of N-aryl phenolic pyrroles, it would be possible to develop predictive tools for properties relevant to materials science or medicinal chemistry. This approach can significantly reduce the time and resources required for traditional discovery pipelines. nih.gov

Interactive Table: Performance of Machine Learning Models in Predicting Phenol (B47542) Properties

| Model | Property Predicted | Performance Metric | Value | Reference |

|---|---|---|---|---|

| Deep Neural Network (DNN) | Cytotoxicity | Correlation Coefficient (Fitting) | 0.943 | ijain.org |

| Deep Neural Network (DNN) | Cytotoxicity | Coefficient of Determination (Prediction) | 0.739 | ijain.orgresearchgate.net |

| Random Forest (RF) | Antioxidant Activity | Accuracy | > 0.9 | nih.gov |

| Support Vector Machine (SVM) | Antioxidant Activity | Accuracy | > 0.9 | nih.gov |

Design of N-Aryl Phenolic Pyrroles for Emerging Materials Science Applications

The inherent properties of phenolic compounds, including their capacity for hydrogen bonding, metal chelation, and polymerization, make them excellent building blocks for functional materials. researchgate.net The N-aryl phenolic pyrrole scaffold of this compound is particularly promising for the design of advanced materials. The pyrrole unit itself is a key component in conductive polymers and other functional materials. researchgate.net

Future research could focus on synthesizing polymers and metal-organic frameworks (MOFs) incorporating this compound. Such materials could exhibit interesting electronic, optical, or catalytic properties. For example, N-doped buckybowls, which are promising for electronics, can be synthesized from fully aryl-substituted pyrroles. rsc.org The derivatization of synthesized pyrroles has already shown potential for applications in new functional materials. researchgate.net By carefully selecting substituents, it may be possible to tune the properties of the resulting materials for specific applications, ranging from sensors and catalysts to biomedical devices. researchgate.net

Interactive Table: Potential Materials Science Applications of N-Aryl Phenolic Pyrroles

| Material Type | Potential Application | Rationale |

|---|---|---|

| Conductive Polymers | Organic Electronics, Sensors | The pyrrole ring is a well-known component of conductive polymers. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage | The phenolic hydroxyl and pyrrole nitrogen can act as coordination sites for metal ions. researchgate.net |

| Functional Thin Films | Coatings, Surface Modification | Phenolic compounds can form robust films on various substrates through processes like metal-phenolic network formation. researchgate.net |

| N-Doped Carbon Materials | Energy Storage, Electrocatalysis | Pyrrole derivatives can serve as precursors for nitrogen-doped carbon structures with enhanced properties. rsc.org |

| Biomaterials | Drug Delivery, Tissue Engineering | The phenolic structure offers biocompatibility and sites for further functionalization. researchgate.net |

Investigation of Complex Reaction Networks Involving this compound

Understanding the reactivity of this compound is key to unlocking its full potential. Due to its aromatic character, the pyrrole ring has reactivity similar to benzene (B151609) and aniline, being amenable to alkylation and acylation. wikipedia.org However, it is also prone to oxidation under acidic conditions. wikipedia.org The interplay between the phenolic hydroxyl group and the pyrrolic nitrogen can lead to complex and potentially novel reaction pathways.

Future studies should investigate its behavior in various reaction environments, such as cycloaddition reactions, where N-substituted pyrroles can act as dienes. wikipedia.org The oxidation of the pyrrole ring can lead to ring-opening, forming dicarbonyl compounds, which could be useful synthetic intermediates. rsc.org Furthermore, exploring its participation in metal-catalyzed cycloisomerization reactions or cascade reactions could lead to the efficient synthesis of complex polycyclic structures. acs.orgacs.org A thorough investigation of these reaction networks will not only expand the synthetic utility of this compound but also provide fundamental insights into the reactivity of N-aryl phenolic systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-methyl-2-(1H-pyrrol-1-yl)phenol, and how can reaction conditions be optimized for improved yield?

- Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions (e.g., Ullmann coupling) between 3-methylphenol derivatives and pyrrole-containing precursors. Key optimization steps include:

- Catalyst selection : Copper(I) iodide or palladium catalysts for cross-couplings .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Reactions often require reflux (100–150°C) to activate aromatic rings.

- Protection/deprotection : Use acetyl or tert-butyldimethylsilyl (TBS) groups to protect the phenolic hydroxyl during synthesis .

- Purification : Column chromatography or recrystallization from methanol/water mixtures ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can overlapping NMR signals be resolved?

- Answer :

- 1H/13C NMR : Assign peaks using 2D techniques (e.g., HSQC, COSY) to resolve overlapping signals from the pyrrole and methyl groups .

- IR spectroscopy : Confirm the phenolic -OH stretch (~3200–3500 cm⁻¹) and aromatic C=C/C-N bonds (~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C11H11NO, MW 173.08 g/mol) .

- Deuterated solvents : Use DMSO-d6 to shift exchangeable protons (e.g., -OH) and simplify splitting patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what software tools are recommended for data refinement?

- Answer :

- Crystal growth : Use slow evaporation of saturated solutions in solvents like ethanol or acetonitrile.

- Data collection : Employ synchrotron radiation for high-resolution datasets.

- Structure refinement : Use SHELX programs (SHELXL for refinement, SHELXS for solution) to model hydrogen bonding and disorder .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters .

- Challenges : Address twinning or low-resolution data with SHELXL’s TWIN/BASF commands .

Q. What analytical strategies elucidate hydrogen-bonding networks in crystalline forms, and how do these interactions influence physicochemical properties?

- Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., D, R, or S motifs) using Etter’s formalism to map donor-acceptor patterns .

- Software tools : Mercury (CCDC) or CrystalExplorer quantify interaction geometries (distances/angles).

- Impact on properties : Strong O-H···N (pyrrole) hydrogen bonds enhance thermal stability but reduce solubility in nonpolar solvents .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity, and how do these align with experimental observations?

- Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (predicting redox behavior) and Fukui indices (electrophilic/nucleophilic sites) .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess π→π* transitions in the pyrrole-phenol system .

- Contradictions : Discrepancies in reaction pathways (e.g., electrophilic substitution vs. oxidation) may arise from solvent effects not modeled in simulations .

Q. What in vitro assays evaluate biological activity, and how can contradictory results between studies be systematically addressed?

- Answer :

- Enzyme inhibition assays : Test aldose reductase (ALR2) inhibition using UV-Vis-based NADPH depletion assays. IC50 values should be normalized to reference inhibitors (e.g., epalrestat) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7) to correlate structure-activity relationships (SAR) with substituent effects (e.g., methyl vs. fluoro groups) .

- Resolving contradictions : Replicate studies with HPLC-purified compound batches and standardized protocols (e.g., fixed pH/temperature) to minimize variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Answer :

- Purity verification : Use HPLC-MS to confirm compound integrity (e.g., detect oxidation byproducts) .

- Assay conditions : Control variables like buffer composition (e.g., phosphate vs. Tris) and incubation time .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.